6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
“6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C6H3BrN2S . It is a type of halogenated heterocycle .
Molecular Structure Analysis
The molecular structure of “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” consists of a bromine atom attached to a thieno[3,2-d]pyrimidin-4(3H)-one core . The average mass of the molecule is 215.070 Da, and the mono-isotopic mass is 213.920029 Da .Chemical Reactions Analysis
While specific chemical reactions involving “6-Bromothieno[3,2-d]pyrimidin-4(3H)-one” are not detailed in the retrieved sources, similar compounds have been used in the synthesis of potential antitubercular agents and PI3K inhibitors .Wissenschaftliche Forschungsanwendungen
Anticancer Agents Development : Jiang Da-hong (2012) describes the design and synthesis of 7-bromothieno[3,2-d]pyrimidine derivatives with a piperazine unit, aiming at novel protein tyrosine kinase inhibitors as potential anti-cancer agents. The synthesis involved a 6-step reaction starting from mercaptoacetic acid to obtain 7-bromo-4-chlorothieno[3,2-d]pyrimidine (Jiang Da-hong, 2012).
Regiospecific Bromination : N. Zanatta et al. (2008) presented three methods for the regiospecific bromination of 2-phenyl-3H-pyrimidin-4-ones, including bromination of the 6-benzylic position. This method yielded brominated pyrimidines efficiently (N. Zanatta et al., 2008).
Anti-Plasmodial Pharmacomodulation : Mustière et al. (2022) focused on synthesizing new compounds in the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series, modulated at position 6 for antiplasmodial activity against the malarial parasite P. falciparum. The study aimed at improving the metabolic stability and identifying compounds with better antiplasmodial activity (Mustière et al., 2022).
Protein Kinases Inhibition for Disease Treatment : Yvonnick Loidreau et al. (2015) synthesized a novel series of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, intending to inhibit protein kinases for potential disease treatment applications. Their study revealed specific inhibitory actions against certain kinases, offering a pathway for developing new therapeutic agents (Yvonnick Loidreau et al., 2015).
Antiviral Research : M. Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one containing various substituents at the pyrimidine ring. Some derivatives exhibited virus-inhibiting properties, particularly against type 1 human immunodeficiency virus, indicating potential antiviral applications (M. Novikov et al., 2004).
Anticonvulsant Activity : Severina et al. (2019) investigated the anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives, demonstrating the potential of these compounds in the treatment of convulsive disorders (Severina et al., 2019).
Eigenschaften
IUPAC Name |
6-bromo-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSCGMBLRLDHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595174 | |
Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromothieno[3,2-d]pyrimidin-4(3H)-one | |
CAS RN |
215927-36-9 | |
Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.